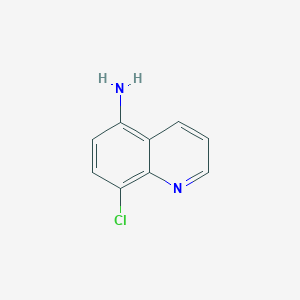

8-Chloroquinolin-5-amine

Description

Significance of Quinoline (B57606) Scaffold in Medicinal Chemistry and Materials Science

The quinoline scaffold, a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the fields of medicinal chemistry and materials science. nih.govfrontiersin.orgscbt.com In medicinal chemistry, it is recognized as a "privileged scaffold," meaning its structure is a recurring motif in a wide range of pharmacologically active compounds. nih.govtulane.edu The versatility of the quinoline nucleus allows for the development of drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antiparasitic properties. nih.govnih.govorientjchem.org The ability to functionalize the quinoline ring at various positions enables chemists to fine-tune the biological activity, selectivity, and pharmacokinetic properties of the resulting molecules. frontiersin.orgorientjchem.org Numerous quinoline-based drugs have progressed through clinical trials, underscoring the scaffold's importance in drug discovery and development. nih.gov

In the realm of materials science, quinoline derivatives are valued for their unique electronic and photophysical properties. scbt.com These characteristics make them suitable for a variety of advanced applications. Quinoline-based compounds are utilized in the creation of organic light-emitting diodes (OLEDs), dyes, pigments, and polymers. scbt.comnumberanalytics.comnumberanalytics.com They also serve as chemical sensors and are employed in environmental science to study the degradation of pollutants. scbt.comecorfan.org The wide-ranging applicability of the quinoline scaffold highlights its fundamental importance in driving innovation across multiple scientific disciplines. scbt.comnih.gov

Overview of Halogenated Quinoline Derivatives in Scientific Inquiry

The introduction of halogen atoms—such as fluorine, chlorine, bromine, and iodine—into the quinoline scaffold significantly influences the molecule's physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to enhance the therapeutic potential of a compound. orientjchem.org The presence of a halogen can increase a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and cellular uptake. orientjchem.org This modification has been shown to enhance the antimalarial and anticancer activities of certain quinoline derivatives. orientjchem.org

For instance, research into fluorinated quinoline derivatives has demonstrated their potential as antibacterial agents. nih.gov More recent studies have investigated other halogenated quinolines for their inhibitory effects on enzymes like monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), which are implicated in neurodegenerative diseases. acs.org The position of the halogen on the quinoline ring is crucial, as it can direct the reactivity and interaction of the molecule with biological targets. researchgate.net The synthesis of these halogenated derivatives is an active area of research, with chemists developing efficient and regioselective methods to create these valuable compounds for further study. researchgate.net

Specific Research Focus on 8-Chloroquinolin-5-amine within the Quinoline Compound Class

Within the diverse family of halogenated quinolines, this compound has emerged as a compound of interest for synthetic and medicinal chemistry research. Its structure features a chlorine atom at the 8-position and an amino group at the 5-position, providing two key points for chemical modification.

This compound serves primarily as a crucial intermediate or building block in the synthesis of more complex molecules with specific functional properties. The reactivity of the amino group, combined with the electronic influence of the chlorine atom, makes it a versatile precursor for creating a library of novel quinoline derivatives. cymitquimica.com

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, based on data from chemical databases. sigmaaldrich.comnih.gov

| Property | Value |

| CAS Number | 75793-58-7 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | Powder |

| Melting Point | 154-155 °C |

| IUPAC Name | This compound |

| SMILES | C1=CC2=C(C=CC(=C2N=C1)Cl)N |

| InChIKey | GEEHXKRRPLHNCM-UHFFFAOYSA-N |

This data is compiled from multiple sources. sigmaaldrich.comnih.gov

Research Findings

Research involving this compound primarily focuses on its utility in synthetic chemistry. It is a precursor for creating novel compounds with potential therapeutic applications. For example, the 8-chloroquinolone structure is a key component in the design of new antibacterial agents. A study highlighted a novel antibacterial agent, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which demonstrated extremely potent activities against both Gram-positive and Gram-negative bacteria. acs.org The study noted that the steric hindrance from the C-8 chlorine atom was a key factor in the compound's high antibacterial activity. acs.org

Furthermore, this compound is used to synthesize specifically targeted derivatives for research purposes, such as N-[(5-bromothiophen-2-yl)methyl]-8-chloroquinolin-5-amine, indicating its role in building more elaborate molecular architectures. molport.com The synthesis of such derivatives often involves reactions like palladium-catalyzed amination, where the chloro- and amino- groups on the quinoline ring are strategically manipulated. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

8-chloroquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEEHXKRRPLHNCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90497066 | |

| Record name | 8-Chloroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75793-58-7 | |

| Record name | 8-Chloroquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90497066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Chloro-5-quinolinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization of 8 Chloroquinolin 5 Amine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopy is a cornerstone in the characterization of molecular structures. By analyzing the interaction of electromagnetic radiation with the compound, detailed information about its atomic and molecular properties can be obtained. For 8-Chloroquinolin-5-amine, techniques such as NMR, FT-IR, Mass Spectrometry, and UV-Visible spectroscopy are routinely employed. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The aromatic carbons of the quinoline (B57606) ring system typically appear in the range of 120-150 ppm. For the parent 8-chloroquinoline (B1195068), signals are observed at approximately 150.8, 144.2, 136.4, 133.2, 129.4, 126.9, 126.3, and 121.8 ppm. chemicalbook.com The carbon atom bonded to the chlorine (C8) and the carbon bonded to the amino group (C5) in this compound would have their chemical shifts significantly influenced by the electronegativity and resonance effects of these substituents. Theoretical studies on various quinoline derivatives aid in the interpretation of these complex spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| ¹H | Aromatic (C-H) | 7.0 - 9.0 | Signals are typically complex multiplets. |

| ¹H | Amine (N-H) | Variable (e.g., 3.0 - 5.0) | Broad signal; position is solvent and concentration dependent. pdx.edu |

| ¹³C | Aromatic (C=C) | 110 - 150 | Includes carbons of the quinoline ring. |

| ¹³C | C-Cl | ~125 - 135 | Position influenced by the electronegative chlorine atom. |

| ¹³C | C-N | ~140 - 150 | Position influenced by the amino group. |

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

For this compound, the FT-IR spectrum would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically occur just above 3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the quinoline ring system would produce a series of sharp bands in the 1450-1650 cm⁻¹ region. The C-Cl stretching vibration is expected in the fingerprint region, typically between 600-800 cm⁻¹. For instance, in a derivative of 5-chloro-8-hydroxyquinoline (B194070), a C-Cl vibration was reported at 695 cm⁻¹. rsc.org

Table 2: Characteristic FT-IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (typically two bands) |

| Aromatic C-H Stretch | Quinoline Ring | 3000 - 3100 |

| C=C and C=N Stretch | Quinoline Ring | 1450 - 1650 |

| N-H Bend | Primary Amine | 1550 - 1640 |

| C-N Stretch | Aromatic Amine | 1250 - 1350 |

| C-Cl Stretch | Aryl Halide | 600 - 800 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

For this compound (C₉H₇ClN₂), the calculated monoisotopic mass is 178.0298 Da. nih.gov The high-resolution mass spectrum should show a molecular ion peak (M⁺) at this m/z value. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 180, with an intensity of about one-third of the molecular ion peak.

Common fragmentation patterns for aromatic amines often involve the cleavage of bonds adjacent to the amine group. libretexts.orglibretexts.org The stable aromatic quinoline ring would likely remain intact, leading to a strong molecular ion peak. libretexts.org Fragmentation could involve the loss of small molecules like HCN or chlorine, leading to daughter ions that help confirm the structure.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. Aromatic systems like quinoline have characteristic absorption spectra. Quinoline and its derivatives typically exhibit strong absorption bands in the UV region, arising from π→π* transitions within the aromatic system. researchgate.net Studies on similar compounds, such as 5-chloro-8-hydroxyquinoline, show distinct absorption peaks that are useful for characterization and interaction studies. dntb.gov.ua The absorption spectrum of this compound is expected to show complex bands below 350 nm, characteristic of the substituted quinoline chromophore. mdpi.com

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), are increasingly used to supplement and interpret experimental spectroscopic data. These theoretical studies provide insights into molecular geometry, electronic structure, and spectroscopic properties. dntb.gov.uaresearchgate.net

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For molecules like this compound, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

Predict Spectroscopic Data: Calculate theoretical NMR chemical shifts, FT-IR vibrational frequencies, and UV-Visible electronic transitions. These calculated values can then be compared with experimental data to confirm structural assignments. uns.ac.rseurjchem.com

Analyze Electronic Properties: DFT is used to calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and electronic properties of the molecule. dntb.gov.ua

Generate Molecular Electrostatic Potential (MEP) Maps: These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which helps in understanding intermolecular interactions. researchgate.net

Numerous studies on quinoline derivatives have successfully employed DFT to correlate theoretical calculations with experimental spectroscopic results, providing a deeper understanding of their structural and electronic characteristics. researchgate.neteurjchem.com

Density Functional Theory (DFT) Calculations

Geometric Parameter Optimization (Bond Lengths, Bond Angles)

The precise three-dimensional structure of a molecule is fundamental to its properties. Geometric parameter optimization is a computational process that determines the most stable arrangement of atoms, corresponding to the minimum energy state of the molecule. This involves calculating key parameters such as bond lengths and bond angles.

For quinoline derivatives, these parameters are well-defined. In a crystal structure analysis of a closely related compound, 5-chloroquinolin-8-yl acrylate, specific bond lengths were determined, which provide a reference for the this compound structure. researchgate.net The carbon-chlorine (C-Cl) bond length was found to be approximately 1.738 Å. researchgate.net The carbon-nitrogen (C-N) bonds within the quinoline ring system were measured at 1.319 Å and 1.356 Å. researchgate.net These values are typical for such functional groups in aromatic systems and are crucial for building accurate molecular models. researchgate.net

| Bond | Typical Length (Å) |

|---|---|

| C–Cl | 1.738 |

| C–N (ring) | 1.319 |

| C–N (ring) | 1.356 |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity or basicity. youtube.com Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor, determining the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE). irjweb.com This gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.commdpi.com A large HOMO-LUMO gap indicates high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.commdpi.com A small gap suggests the molecule is more reactive and less stable. mdpi.com FMO analysis is frequently used to understand the charge transfer interactions occurring within a molecule. irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. researchgate.net An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. researchgate.net These maps are invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. researchgate.netdntb.gov.ua

Typically, regions with a negative electrostatic potential, shown in red, are rich in electrons and are the preferred sites for electrophilic attack. researchgate.net Regions with a positive potential, colored blue, are electron-deficient and are susceptible to nucleophilic attack. researchgate.net In studies of related 5-chloro-8-hydroxyquinoline derivatives, MEP maps have been used to predict the relative reactivities toward electrophiles and nucleophiles. researchgate.net For this compound, negative potential would be expected around the electronegative nitrogen atom of the quinoline ring, while positive potential would likely be localized around the hydrogen atoms of the amine group.

Analysis of Chemical Reactivity Parameters

Global reactivity parameters, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's chemical behavior. These descriptors, calculated within the framework of DFT, include electronegativity (χ), chemical hardness (η), and chemical softness (S). irjweb.com

Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons.

Chemical Hardness (η) : A measure of resistance to charge transfer. A "hard" molecule has a large HOMO-LUMO gap. irjweb.commdpi.com

Chemical Softness (S) : The reciprocal of hardness, indicating a higher propensity for chemical reactions. A "soft" molecule has a small HOMO-LUMO gap. mdpi.com

These parameters are calculated using the following formulas, based on the energies of the HOMO and LUMO:

| Parameter | Formula |

|---|---|

| Electronegativity (χ) | - (EHOMO + ELUMO) / 2 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 |

| Chemical Softness (S) | 1 / (2η) |

Prediction of Spectroscopic Properties

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules. Theoretical calculations can generate vibrational spectra, such as Fourier-transform infrared (FT-IR) and FT-Raman spectra, which can then be compared with experimental data. researchgate.net This comparison helps in the detailed assignment of vibrational modes and confirms the molecular structure. researchgate.net Studies on the related compound 8-chloroquinoline have utilized these methods to perform a complete vibrational assignment of the molecule's fundamental modes. researchgate.net Such computational studies provide a powerful complement to experimental spectroscopy for the detailed characterization of molecular structures. uns.ac.rs

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules over time. ulisboa.pt By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules. ulisboa.pt This technique can be used to study a wide range of properties and processes. In the context of quinoline derivatives, MD simulations have been employed to investigate local reactivity and degradation mechanisms. researchgate.net For instance, by simulating the molecule in an aqueous environment, researchers can calculate radial distribution functions to understand interactions with solvent molecules, which is important for assessing mechanisms like hydrolysis. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational methodologies that aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physical properties, respectively. bepls.comcore.ac.uk These models are crucial in drug discovery and materials science for predicting the properties of new compounds without the need for synthesis and testing. researchgate.net

For quinoline derivatives, QSAR studies have been instrumental in understanding their antimicrobial properties. Research on chloro-derivatives of 8-hydroxyquinoline (B1678124) has shown that these compounds exhibit significant antibacterial activity. bepls.com A QSAR study demonstrated that molecular properties such as mass, polarizability, and van der Waals volume are essential descriptors governing the anti-MRSA (methicillin-resistant Staphylococcus aureus) activity of these compounds. researchgate.net These findings highlight the potential of chloro-substituted quinolines as candidates for developing new antimicrobial agents and demonstrate the utility of QSAR in guiding the rational design of more potent derivatives. researchgate.net

Biological Activity and Pharmacological Potential of 8 Chloroquinolin 5 Amine Analogs

Antimicrobial Research

The quinoline (B57606) scaffold is a foundational structure in the development of antimicrobial drugs. Modifications to this core, including halogenation, have led to the discovery of potent agents against a wide spectrum of pathogens. Analogs incorporating the 8-chloroquinoline (B1195068) feature have been a subject of interest in the search for new treatments for bacterial and fungal infections.

The antibacterial potential of 8-chloroquinoline analogs has been explored against diverse bacterial species, demonstrating a broad spectrum of activity that encompasses both Gram-positive and Gram-negative organisms, as well as mycobacteria.

Derivatives of 8-chloroquinoline have shown promising efficacy against challenging Gram-positive pathogens. A novel fluoroquinolone, 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, demonstrated exceptionally potent activity against clinical isolates, proving to be 128 times more potent than trovafloxacin (B114552) against methicillin-resistant Staphylococcus aureus (MRSA) and 30 times more potent against Streptococcus pneumoniae. nih.gov

Hybrid molecules have also been synthesized to enhance antibacterial effects. A hybrid of 5-chloro-8-hydroxyquinoline (B194070) and ciprofloxacin (B1669076) displayed significant activity against both susceptible and drug-resistant Gram-positive strains, including Staphylococcus epidermidis, S. aureus, Enterococcus faecalis, and E. faecium, with minimum inhibitory concentrations (MICs) ranging from 4–16 µg/mL. nih.gov Studies on other 8-hydroxyquinoline (B1678124) derivatives indicate that compounds substituted with chlorine, such as those with 5-Cl or 5,7-diCl, show notable activity against S. aureus. nih.gov Furthermore, research has shown that derivatives bearing a chlorine atom on an associated benzene (B151609) ring exhibit good activity against Gram-positive strains. scienceopen.com

| Compound/Analog Class | Bacterial Strain(s) | Key Finding | Source(s) |

|---|---|---|---|

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | MRSA, Streptococcus pneumoniae | 128x more potent than trovafloxacin against MRSA. | nih.gov |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | S. aureus, Enterococcus faecalis, E. faecium | MIC values of 4–16 µg/mL against susceptible and resistant strains. | nih.gov |

| 8-Hydroxyquinoline derivatives with 5-Cl substitution | S. aureus | Demonstrated notable antibacterial activity. | nih.gov |

| Compound/Analog Class | Bacterial Strain(s) | Key Finding | Source(s) |

|---|---|---|---|

| 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Gram-negative bacteria | Exhibited extremely potent antibacterial activities. | nih.gov |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Gram-negative bacteria | Showed promising activity with MICs of 4–16 µg/mL. | nih.gov |

| Substituted 8-hydroxyquinoline derivatives | P. aeruginosa, E. coli | Less active against Gram-negative strains compared to Gram-positive ones. | scienceopen.com |

Several chlorinated quinoline analogs have demonstrated significant potential as antitubercular agents. Cloxyquin (5-chloroquinolin-8-ol) has been studied extensively for its activity against Mycobacterium tuberculosis. nih.govresearchgate.net Research involving 150 clinical isolates of M. tuberculosis found that Cloxyquin exhibited MICs ranging from 0.062 to 0.25 μg/ml. nih.govresearchgate.net The MIC50 and MIC90 were determined to be 0.125 μg/ml and 0.25 μg/ml, respectively, indicating good antituberculosis activity even against multidrug-resistant isolates. nih.govresearchgate.net Other research has identified quinolone derivatives with MIC values between 1.2–3 μg mL−1 against the M. tuberculosis H37Rv strain and excellent activity against multidrug-resistant tuberculosis (MDR-TB) strains. rsc.org The 8-hydroxyquinoline series, in general, has been confirmed to possess good anti-tubercular properties and bactericidal activity against replicating M. tuberculosis. nih.gov

| Compound/Analog | Target Organism | MIC Range | Key Finding | Source(s) |

|---|---|---|---|---|

| Cloxyquin (5-chloroquinolin-8-ol) | M. tuberculosis (150 clinical isolates) | 0.062 to 0.25 µg/mL | MIC50 of 0.125 µg/mL and MIC90 of 0.25 µg/mL; effective against MDR strains. | nih.govresearchgate.net |

| Quinolone derivatives (e.g., 6b6, 6b12, 6b21) | M. tuberculosis H37Rv | 1.2–3 µg/mL | Showed excellent activity against tested MDR-TB strains. | rsc.org |

| 8-Hydroxyquinoline series | M. tuberculosis | <5 µM for some analogs | Demonstrated good anti-tubercular properties and rapid bactericidal activity. | nih.gov |

Bacterial efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the cell. Certain quinoline derivatives have been identified as efflux pump inhibitors (EPIs), which can restore the efficacy of existing antibiotics. Chloroquinolines are considered broad-spectrum EPIs. encyclopedia.pub A specific chloroquinoline derivative was found to be effective in modulating chloramphenicol (B1208) activity in resistant Enterobacter aerogenes strains that overexpress AcrAB-TolC pumps, resulting in an 8-fold decrease in the antibiotic's MIC. mdpi.com This indicates that the compound can block efflux activity. mdpi.com Other studies have shown that compounds with a quinoline scaffold can inhibit the RND-type efflux pumps in Acinetobacter baumannii, suggesting that these analogs can be developed as adjuvants to overcome multidrug resistance. nih.gov

In addition to antibacterial properties, analogs of 8-chloroquinoline are known to possess antifungal activity. researchgate.net Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), a well-known derivative, has demonstrated the ability to inhibit the growth of numerous fungi. mdpi.com It has been tested against various fungal isolates, showing potent anti-Candida and antidermatophyte activity with MICs ranging from 0.031–2 µg/mL. semanticscholar.org Research on other 8-hydroxyquinoline derivatives has shown that the presence of a free hydroxyl group at the 8-position is important for antifungal activity. rsc.org One study synthesized triazole-8-hydroxyquinoline derivatives that exhibited low to moderate activity against four Candida species, with MIC values ranging from 31.25 to 1000 mg/mL. nih.gov

| Compound/Analog | Fungal Strain(s) | MIC Range | Source(s) |

|---|---|---|---|

| Clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) | Candida spp., Dermatophytes | 0.031–2 µg/mL | semanticscholar.org |

| Cloxyquin (5-chloroquinolin-8-ol) | Various fungi | Not specified | researchgate.net |

| Triazole-8-hydroxyquinoline derivatives | C. glabrata, C. parapsilosis, C. albicans, C. krusei | 31.25–1000 mg/mL | nih.gov |

Antibacterial Efficacy

Anticancer Research

The anticancer potential of quinoline derivatives, including analogs of 8-chloroquinolin-5-amine, is well-documented. Research has demonstrated that these compounds can exhibit potent activity against a range of human cancer cell lines. The substitution patterns on the quinoline ring system play a crucial role in modulating their biological activity. For instance, halogenated 8-hydroxyquinolines have shown significant anticancer effects. One such analog, clioquinol, has been investigated for its ability to inhibit tumor growth both in laboratory settings and in living organisms. The versatility of the quinoline structure allows for chemical modifications that can enhance cytotoxicity against malignant cells and influence the specific mechanisms by which these compounds exert their effects.

Numerous studies have evaluated the cytotoxic effects of this compound analogs and related quinoline derivatives against a panel of human cancer cell lines. These in vitro assays are fundamental in determining the anticancer potential and selectivity of these compounds.

For example, glycoconjugates of 8-aminoquinoline (B160924) have demonstrated a greater ability to inhibit cancer cell proliferation compared to their 8-hydroxyquinoline counterparts. nih.gov Specifically, these derivatives showed notable cytotoxicity against human colon adenocarcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cell lines. nih.gov Another study involving quinolinequinone analogs also reported promising antiproliferative effects against various cancer types, including colon, breast, and lung cancer, as well as melanoma cell lines. nih.gov The compound 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, an analog based on the neocryptolepine (B1663133) core structure, exhibited significant cytotoxicity against HCT116 cells with an IC₅₀ value of 0.35 μM. acs.org

The following tables summarize the reported cytotoxic activities of various quinoline analogs on specific human cancer cell lines.

Table 1: Cytotoxicity of 8-Aminoquinoline Glycoconjugate Analogs

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) |

|---|---|---|---|

| 8-AQ Glycoconjugate 17 | MCF-7 | Breast Adenocarcinoma | 78.1 ± 9.3 |

| 8-AQ Glycoconjugate 17 | HCT 116 | Colon Adenocarcinoma | 116.4 ± 5.9 |

Data sourced from a study on 8-aminoquinoline glycoconjugates, which demonstrated improved cytotoxicity and selectivity for cancer cells. nih.gov

Table 2: Cytotoxicity of Morpholine (B109124) Substituted Quinazoline (B50416) Derivatives

| Compound | Cancer Cell Line | Cell Line Type | IC₅₀ (μM) |

|---|---|---|---|

| AK-3 | A549 | Lung Adenocarcinoma | 10.38 ± 0.27 |

| AK-3 | MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 |

| AK-10 | A549 | Lung Adenocarcinoma | 8.55 ± 0.67 |

| AK-10 | MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 |

Data from a study on morpholine substituted quinazoline derivatives, highlighting their cytotoxic potential against various cancer cell lines. rsc.org

The anticancer effects of this compound analogs are attributed to several complex cellular and molecular mechanisms. These include the initiation of programmed cell death, interference with the cell cycle, changes in the expression of critical regulatory genes, and the prevention of new blood vessel formation that tumors need to grow.

A primary mechanism by which quinoline analogs exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Research has shown that various 8-hydroxyquinoline derivatives can trigger apoptosis in cancer cells. nih.govnih.gov For instance, one novel 8-hydroxyquinoline derivative was found to induce cell death in breast cancer cells through both apoptosis and paraptosis. nih.gov The process is often mediated through the disruption of cellular systems crucial for cancer cell survival, such as the proteasome. nih.gov Studies on quinoline Schiff base compounds have indicated that they can activate both the intrinsic and extrinsic apoptotic pathways to eliminate cancer cells. researchgate.net

Analogs of quinoline have been shown to interfere with the cancer cell cycle, a critical process for tumor proliferation. The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are key regulators of the cell cycle. Certain quinoline compounds, such as chloroquine (B1663885), can activate the p53 pathway. jeffreydachmd.comnih.gov This activation leads to an increase in p21 expression, which can arrest the cell cycle, thereby preventing cancer cells from dividing and proliferating. jeffreydachmd.com In some cases, the activation of p53 by these compounds appears to occur without causing DNA damage, pointing to a distinct mechanism of action. jeffreydachmd.com The p53 pathway's activation in response to treatment with these analogs can be a decisive factor in the cellular response, leading to either cell cycle arrest or apoptosis. nih.gov

The regulation of apoptosis is tightly controlled by a balance between pro-apoptotic and anti-apoptotic proteins. The BCL-2 family of proteins are central to this process, with BAX acting as a pro-apoptotic member and BCL-2 as an anti-apoptotic member. An imbalance in the ratio of these proteins can determine a cell's fate. Studies have demonstrated that certain quinoline derivatives can induce apoptosis by altering the expression of these genes. researchgate.net Specifically, these compounds have been observed to cause a downregulation of the anti-apoptotic BCL-2 protein and an upregulation of the pro-apoptotic BAX protein. researchgate.netnih.gov This shift in the BAX/BCL-2 ratio makes the cancer cells more susceptible to undergoing programmed cell death. researchgate.net

Mechanisms of Anticancer Action

Disruption of Cell Migration

Quinoline derivatives have demonstrated notable capabilities in disrupting cancer cell migration and invasion, key processes in tumor metastasis. orientjchem.orgekb.eg Research has shown that certain novel synthetic quinoline compounds can significantly inhibit the migration and invasion of cancer cells. For instance, a quinoline derivative identified as "f25" was found to inhibit the migration and invasion of the oral squamous carcinoma cell line CAL-27 to a degree comparable to the chemotherapy agent cisplatin. nih.gov Another study identified a novel acridine (B1665455) and quinoline derivative, compound 3b, which not only showed potent anti-proliferative activity but also inhibited cancer cell migration in a dose-dependent manner. orientjchem.org The mechanism for this effect is often linked to the inhibition of tubulin polymerization, which disrupts microtubule dynamics essential for cell motility. orientjchem.orgekb.eg By interfering with these fundamental cytoskeletal components, quinoline analogs can effectively impede the spread of cancer cells. mdpi.com

Selectivity Towards Cancer Cells over Normal Cells

A significant advantage of certain quinoline-based compounds is their selective cytotoxicity towards cancer cells while sparing normal, healthy cells. nih.gov Studies have demonstrated that some quinoline derivatives exhibit a high degree of selectivity. For example, a series of newly synthesized quinoline-8-sulfonamides showed more potent cytotoxicity against various cancer cell lines compared to normal cells, indicating a high selectivity in their mode of action. mdpi.com This selectivity is crucial for developing anticancer agents with fewer side effects.

The mechanism behind this selectivity can be multifactorial. Actively proliferating malignant cells are often more sensitive to the inhibition of the proteasome system than normal cells, a pathway targeted by some amino- and chloro-8-hydroxyquinolines. nih.gov Furthermore, structural modifications to the quinoline scaffold can enhance this selectivity. Replacing the 8-hydroxy group with an 8-amino group in certain glycoconjugates has been shown to improve their selectivity for cancer cells. mdpi.com This targeted action minimizes damage to healthy tissue, a major drawback of many conventional chemotherapy drugs. nih.gov

Structure-Activity Relationship (SAR) Studies in Biological Systems

The biological efficacy of 8-aminoquinoline analogs is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different functional groups and their positions on the quinoline scaffold influence their pharmacological effects. nih.govwho.int

Influence of Substituents on Biological Efficacy

The type and position of substituents on the quinoline ring profoundly affect the molecule's biological activity. orientjchem.org The presence of strong electron-withdrawing groups, such as chloro (Cl), nitro (NO₂), or cyano (CN), has been found to be critical for high anticancer activity in some series. nih.gov Conversely, the introduction of electron-donating groups can increase the stability and catalytic activity of quinoline-copper complexes. mdpi.com

Lipophilicity, which is influenced by substituents, also plays a positive role in enhancing the antiviral activity of certain quinoline derivatives. nih.gov The position of these groups is equally important; substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines than those at positions 4 and 8. orientjchem.org However, introducing substituents at position 7 of the 8-aminoquinoline ring generally leads to a loss of activity. who.int

| Substituent Type | Position | Effect on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing (e.g., Cl, NO₂) | Varies | Often critical for high anticancer activity | nih.gov |

| Electron-Donating | Varies | Can increase stability and catalytic activity of metal complexes | mdpi.com |

| Halogen (e.g., Cl) | Varies | Increases lipophilicity and cellular uptake, improving anticancer activity | orientjchem.org |

| Various Groups | 7 | Generally leads to loss of activity in 8-aminoquinolines | who.int |

Role of the Chlorine Atom at Position 5

The chlorine atom at the C-5 position of the quinoline ring plays a significant role in modulating the biological activity of these compounds. The 5-chloro-8-hydroxyquinoline scaffold is a key component in the design of new antibacterial agents. nih.gov In studies on 8-hydroxyquinoline derivatives, analogs featuring a chlorine atom at position 5 (5-Cl) or at positions 5 and 7 (5,7-diCl) demonstrated the highest antibacterial activity against S. aureus. nih.gov This suggests that the halogen at this specific position is crucial for enhancing antimicrobial potency. In the context of anticancer activity, clioquinol, which is 5-chloro-7-iodo-8-hydroxyquinoline, has shown notable effects, underscoring the importance of the C-5 halogen in its biological action. nih.gov

Importance of the Amine Group at Position 8

The amino group at the C-8 position is a cornerstone of the biological activity of this class of compounds. The 8-aminoquinoline scaffold is a well-established pharmacophore, particularly in the development of antimalarial drugs like primaquine (B1584692). who.intyoutube.com The nitrogen atom of the amino group, along with the nitrogen in the quinoline ring, allows the molecule to act as a bidentate chelating agent, forming stable complexes with metal ions. This chelation ability is often linked to their mechanism of action. mdpi.com

A comparative study of 8-aminoquinoline (8-AQ) and 8-hydroxyquinoline (8-HQ) derivatives revealed that replacing the hydroxyl group's oxygen with the amino group's nitrogen significantly alters the compound's cytotoxicity and can lead to improved selectivity towards cancer cells. mdpi.com This highlights that the substituent at position 8 is a critical determinant of both the potency and the cancer-cell specificity of these analogs.

Conformational Analysis and Biological Activity

The three-dimensional conformation of quinoline derivatives can significantly influence their biological and photophysical properties. Conformational analysis, which examines the spatial arrangement of atoms, reveals how molecular shape impacts activity. For instance, in a series of fluorescent amino-quinoline derivatives, the torsion angles between the quinoline ring and aryl groups substituted at various positions were found to be critical. nih.gov

X-ray crystal structure analysis has shown that a more planar structure between the quinoline ring and a phenyl group at the 7-amino position results in high fluorescence emission in the solid state. researchgate.net In contrast, an almost orthogonal (twisted) angle between a C8-aryl group and the quinoline ring affects the molecule's intramolecular charge transfer state and, consequently, its fluorescence properties. nih.gov This relationship between molecular conformation and function is vital, as these fluorescent properties are utilized for biological applications such as imaging lipid droplets within cells. nih.govresearchgate.net

Other Biological Activities

Analogs of this compound have demonstrated notable antioxidant potential, a property of significant interest in combating oxidative stress-related diseases. The antioxidant capacity of these compounds is often attributed to their chemical structure, which can be modified to enhance radical-scavenging activity.

Research into 8-hydroxyquinoline (8HQ) derivatives, which are structurally related to this compound, has shown that these compounds can possess potent antioxidant properties. For instance, a study investigating various derivatives of 8HQ found that 5-amino-8-hydroxyquinoline (5-amino-8HQ) was the most potent antioxidant among the tested compounds, with an IC50 value of 8.70 μM, surpassing the positive control, α-tocopherol (IC50 of 13.47 μM). nih.govresearchgate.net This highlights the therapeutic potential of 8HQ derivatives as antioxidant agents. nih.gov

Furthermore, novel 8-aminoquinoline-N-substituted derivatives have been designed by combining the 8-aminoquinoline scaffold with natural antioxidants like ferulic, caffeic, and lipoic acids. researchgate.net These hybrid molecules were found to be effective radical scavengers in the DPPH assay. researchgate.net Specifically, caffeic acid derivatives demonstrated the most significant antiradical activity. researchgate.net In an in vitro model of oxidative stress, selected compounds showed cytoprotective effects in 661W photoreceptor-like cells, suggesting their potential application in retinal neurodegenerative diseases where oxidative stress is a key contributor. researchgate.net

Metal complexes of 8-aminoquinoline derivatives have also been explored for their antioxidant capabilities. A study on 8-aminoquinoline-uracil metal complexes revealed that these compounds could be beneficial in alleviating the progression of malarial infection, in part due to their antioxidant activity. who.int

The antioxidant activity of these analogs is a promising area of research, with potential applications in conditions characterized by excessive oxidative damage.

The ability of this compound analogs to chelate metal ions is a significant aspect of their biological activity. This property is largely influenced by the 8-aminoquinoline and 8-hydroxyquinoline core structures, which can form stable complexes with various metal ions. This interaction with metal ions has profound biological implications, playing a role in various therapeutic effects.

The 8-hydroxyquinoline (8HQ) scaffold is a well-known metal chelator, and its derivatives have been extensively studied for their medicinal properties stemming from this ability. nih.govdrugbank.com These compounds can form complexes with a variety of divalent metal ions. drugbank.com This chelation is believed to be a key mechanism behind the diverse bioactivities of 8HQ derivatives, including their antineurodegenerative, anticancer, and antimicrobial effects. drugbank.com By restoring metal balance, these compounds may be useful in treating diseases associated with metal dysregulation. drugbank.com

For example, the anticancer effects of some 8HQ derivatives are linked to their chelation of copper and zinc ions. drugbank.com The fungicidal and bactericidal actions of 8-hydroxyquinoline derivatives have also been partly attributed to their capacity to chelate essential trace metals. mdpi.com Iron is a crucial trace element for nearly all organisms, and its chelation can disrupt vital biological processes in pathogens. mdpi.com

Similarly, 8-aminoquinoline derivatives possess metal-chelating properties. The selective coordination ability of 8-aminoquinoline with ions like copper is a notable feature. bohrium.com Novel bis-8-aminoquinolines have been reported to exhibit greatly improved chelating ability with copper ions. bohrium.com Furthermore, 8-aminoquinoline-N-substituted derivatives have been shown to chelate copper, a metal involved in ROS-induced degeneration. researchgate.net

The metal chelating properties of these analogs underscore their potential in therapeutic areas where metal ion homeostasis is disrupted.

Analogs of this compound, particularly those belonging to the 8-aminoquinoline class, have been a cornerstone in the development of antimalarial drugs. These compounds are especially valued for their activity against the liver stages of the malaria parasite, a crucial aspect for preventing relapse.

The 8-aminoquinolines, including primaquine, tafenoquine, and pamaquine, are known for their ability to eradicate malarial hypnozoites from the liver. nih.gov Primaquine is still widely used for the treatment of Plasmodium vivax and Plasmodium ovale malaria. nih.gov

Extensive research has focused on synthesizing and evaluating new 8-aminoquinoline analogs to improve efficacy and reduce toxicity. A series of 5-aryl-8-aminoquinoline derivatives were found to be metabolically stable and more potent than primaquine against Plasmodium falciparum cell growth. who.intnih.govresearchgate.net These new agents were particularly effective against chloroquine-resistant strains. who.intnih.gov Structure-activity relationship (SAR) studies revealed that analogs with electron-donating groups on the 5-phenyl ring exhibited better activity than those with electron-withdrawing substituents. nih.govresearchgate.net

Another study on 8-aminoquinolines active against the blood stage of P. falciparum found that several derivatives were an order of magnitude more potent than primaquine. nih.gov These compounds were not cross-resistant with chloroquine or mefloquine, suggesting a different mechanism of action. nih.gov

The development of new 8-aminoquinoline analogs continues to be a critical area of research in the fight against malaria, with a focus on creating safer and more effective treatments.

The quinoline scaffold, a core component of this compound, is present in several compounds with known anti-inflammatory properties. This has prompted investigations into the anti-inflammatory potential of its analogs.

Hydroxychloroquine, a well-known 4-aminoquinoline (B48711) derivative, is widely used to treat rheumatic disorders such as systemic lupus erythematosus and rheumatoid arthritis. wikipedia.org It is believed to work by blocking the effects of certain chemicals released in autoimmune diseases. wikipedia.org Chloroquine, another aminoquinoline, also possesses anti-inflammatory properties and has been used for similar indications. drugbank.com The anti-inflammatory effects of these compounds, combined with their potential antiviral activity, have made them subjects of interest in various infectious diseases. nih.gov

Research on other quinoline derivatives has also pointed to their anti-inflammatory potential. nih.gov A library of pyrazolo[1,5-a]quinazoline compounds, which are structurally distinct but related heterocyclic systems, was screened for their ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com This screening identified several compounds with anti-inflammatory activity. mdpi.com

While direct studies on the anti-inflammatory activity of this compound analogs are not extensively documented in the provided search results, the known anti-inflammatory properties of other quinoline-based drugs suggest that this is a promising area for future investigation.

The inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing Alzheimer's disease. The quinoline scaffold has been explored for its potential in designing effective cholinesterase inhibitors.

A study focused on identifying new cores for AChE inhibitors found that the 4-aminoquinoline core exhibited strong AChE inhibition. wikipedia.org This finding suggests that the aminoquinoline structure provides a good starting point for the design of novel and multifunctional AChE inhibitors. wikipedia.org

In another study, a series of novel 8-aminoquinoline-melatonin hybrids were designed and evaluated for their ability to inhibit both AChE and BuChE. bohrium.com These multifunctional agents were developed based on the multi-target drug design approach for Alzheimer's disease. bohrium.com

Furthermore, research on uracil (B121893) derivatives has also shed light on cholinesterase inhibition, with some compounds showing inhibitory activity against both AChE and BuChE. nih.gov While not directly this compound analogs, these studies on related heterocyclic systems contribute to the understanding of the structural requirements for cholinesterase inhibition.

The exploration of this compound analogs as cholinesterase inhibitors is a developing field, with initial findings suggesting that the quinoline core is a viable scaffold for this therapeutic target.

The quinoline nucleus has been identified as a promising scaffold for the development of antiviral agents, with various derivatives showing activity against a range of viruses, including Dengue virus, H5N1 influenza, and coronaviruses like SARS-CoV-2.

Dengue Virus: Several studies have highlighted the potential of quinoline derivatives against the Dengue virus (DENV). Novel quinoline derivatives have been shown to inhibit DENV serotype 2 in a dose-dependent manner, likely acting at an early stage of the virus life cycle. bohrium.comnih.govsemanticscholar.orgnih.govhksmp.com The 8-hydroxyquinoline scaffold, in particular, has been a focus of research, with its derivatives identified as potent inhibitors of DENV2. nih.gov Chloroquine, a 9-aminoquinoline, has also been investigated for its anti-dengue effects, with one study showing it improved dengue-related symptoms. nih.gov

H5N1 Influenza: The antiviral potential of quinoline derivatives extends to the highly pathogenic H5N1 avian influenza virus. Substituted 8-hydroxy-N-phenylquinoline-2-carboxamides have been screened for their bioactivity against H5N1. nih.gov The study found that the antiviral activity was influenced by the lipophilicity and electron-withdrawing properties of the substituents on the anilide ring. nih.gov For instance, di- and tri-substituted derivatives showed higher inhibition of H5N1 growth with low cytotoxicity. nih.gov Another study reported that the anti-malaria drug chloroquine was highly effective in treating avian influenza A H5N1 virus infection in a mouse model. nih.gov

COVID-19: In the context of the COVID-19 pandemic, several quinoline analogs, including the well-known antimalarials chloroquine and hydroxychloroquine, were evaluated for their in vitro antiviral activity against SARS-CoV-2. nih.govresearchgate.net These compounds showed potent antiviral effects in cell culture, with chloroquine, in particular, displaying a favorable selectivity index. nih.govresearchgate.net The proposed mechanism of action involves interference with viral entry at a post-attachment stage. nih.govresearchgate.net More recently, a novel quinoline-based drug candidate, Jun13296, was designed as an inhibitor of the SARS-CoV-2 papain-like protease (PLpro) and demonstrated potent antiviral and anti-inflammatory effects in vivo. nih.gov

The broad-spectrum antiviral activity of quinoline analogs makes them a valuable class of compounds for further research and development of new antiviral therapies.

Lack of Publicly Available Research on this compound Analogs for Neurodegenerative Diseases

Following a comprehensive review of scientific literature, it has been determined that there is a notable absence of publicly available research specifically investigating the biological activity and pharmacological potential of this compound analogs against neurodegenerative diseases.

Extensive searches of scholarly databases and scientific journals did not yield any studies detailing the synthesis, evaluation, or specific activity of this compound derivatives in the context of conditions such as Alzheimer's disease, Parkinson's disease, or other related neurodegenerative disorders.

While the broader family of quinoline derivatives has been a subject of interest in medicinal chemistry for potential neuroprotective effects, the research focus has been on other substituted quinoline scaffolds. For instance, numerous studies have explored the therapeutic potential of 8-hydroxyquinoline and 8-aminoquinoline analogs. These investigations have often centered on their roles as metal chelators, antioxidants, and inhibitors of enzymes like cholinesterases, which are relevant to the pathology of neurodegenerative diseases.

However, the specific substitution pattern of a chloro group at the 8-position and an amine group at the 5-position of the quinoline ring, which defines the core structure of the analogs , does not appear to have been a subject of published research in this therapeutic area.

Consequently, due to the lack of available data, it is not possible to provide detailed research findings, data tables, or a discussion on the activity of this compound analogs against neurodegenerative diseases as requested. The scientific community has not, to date, published findings that would allow for a thorough and accurate compilation of information on this specific topic.

Pharmaceutical and Coordination Chemistry Applications

Role as a Synthetic Intermediate in Pharmaceutical Research

While direct examples of marketed drugs synthesized from 8-Chloroquinolin-5-amine are not extensively documented in publicly available research, the quinoline (B57606) core is a well-established "privileged structure" in medicinal chemistry. scirp.org The 8-aminoquinoline (B160924) framework, in particular, is the basis for important antimalarial drugs like Primaquine (B1584692) and Tafenoquine. wikipedia.org Similarly, the related 8-chloroquinoline (B1195068) structure is recognized as a key intermediate in the development of antimalarial and antibacterial agents. chemimpex.com

The presence of the chloro and amine functional groups on the this compound molecule offers versatile handles for synthetic modification. These sites allow for the construction of a diverse library of derivatives, making the compound a point of interest for researchers aiming to discover novel therapeutic agents. The core structure is explored in the development of compounds targeting a range of diseases, including those with anti-inflammatory and antimicrobial properties. chemimpex.comnih.gov

Precursor for Redox-Active Phthalocyanines

The chloroquinoline moiety is utilized as a precursor in the synthesis of advanced materials like phthalocyanines, which are large, aromatic macrocyclic compounds with significant applications in catalysis, solar energy conversion, and optical data storage. ktu.edu.tr Specifically, chloroquinoline derivatives are used to synthesize redox-active phthalocyanines, whose electrochemical properties can be finely tuned. ktu.edu.trrsc.org

In a notable study, organosoluble iron(II) and oxo-titanium(IV) phthalocyanines were synthesized for the first time using a 5-chloroquinolin-8-yloxy substituted phthalonitrile (B49051) as the starting material. ktu.edu.trdergipark.org.trconsensus.app The synthesis involves a cyclotetramerization process of the dinitrile precursor. ktu.edu.tr

The resulting chloroquinoline-substituted phthalocyanine (B1677752) complexes were characterized by various spectroscopic methods, and their electrochemical behaviors were investigated using cyclic voltammetry (CV) and square wave voltammetry (SWV). ktu.edu.trdergipark.org.tr The studies confirmed that these materials exhibit one-electron metal- and/or ligand-based reversible or quasi-reversible redox processes, establishing them as redox-active materials with potential for use in various electrochemical technologies. ktu.edu.trconsensus.app

Ligand in Coordination Chemistry

The this compound molecule is an effective chelating agent. The nitrogen atom of the quinoline ring and the exocyclic nitrogen atom of the 5-amino group can act in concert as a bidentate ligand, binding to a central metal ion to form a stable five-membered ring. This chelating ability is a hallmark of quinoline derivatives containing a donor atom at the 8-position, such as the well-studied 8-hydroxyquinoline (B1678124). scirp.orgnih.gov

As a bidentate N,N-donor ligand, this compound is capable of forming stable coordination complexes with a wide array of transition metal ions. Research on analogous 8-aminoquinoline and 8-hydroxyquinoline ligands has demonstrated the formation of complexes with metals such as cobalt(II), nickel(II), copper(II), zinc(II), palladium(II), iron(III), and cadmium(II). bendola.compjmhsonline.comresearchgate.net The reaction typically involves mixing the ligand with a metal salt in a suitable solvent, leading to the formation of the metal chelate. scirp.org The resulting complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. scirp.orgpjmhsonline.com

| Metal Ion | Typical Coordination Geometry | Reference Ligand Example | Source |

|---|---|---|---|

| Copper(II) | Square Planar / Distorted Octahedral | 8-Hydroxyquinoline | scirp.org |

| Cobalt(II) | Octahedral | 8-Aminoquinoline Schiff Base | bendola.com |

| Nickel(II) | Octahedral | 8-Hydroxyquinoline | pjmhsonline.com |

| Zinc(II) | Octahedral / Tetrahedral | Tris-8-aminoquinoline | researchgate.net |

| Palladium(II) | Square Planar | 8-Aminoquinoline Schiff Base | bendola.com |

| Iron(III) | Octahedral | 8-Hydroxyquinoline | nih.gov |

The formation and structure of metal complexes with ligands like this compound are confirmed through several spectroscopic techniques. Each method provides specific insights into the coordination of the ligand to the metal center.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Upon complexation, the vibrational frequencies of the bonds involved in coordination change. For an aminoquinoline ligand, a shift in the N-H stretching and bending vibrations, as well as the C=N stretching vibration of the quinoline ring, would indicate the involvement of both nitrogen atoms in binding to the metal ion. bendola.compjmhsonline.com

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes differ significantly from that of the free ligand. The spectra of the complexes typically show bands corresponding to intra-ligand π–π* transitions, along with the appearance of new, lower-energy bands. These new bands are often assigned to metal-to-ligand charge-transfer (MLCT) transitions, which are characteristic of coordination complexes. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II) or Pd(II)), ¹H and ¹³C NMR spectroscopy can provide detailed structural information. The chemical shifts of the protons and carbons near the coordination sites (the N-H amine group and the protons on the quinoline ring) are expected to shift upon coordination to the metal. bendola.commdpi.com

Mass Spectrometry: This technique is used to determine the molecular weight of the complex, which helps to confirm the stoichiometry (metal-to-ligand ratio) of the resulting chelate. bendola.com

| Technique | Observed Change | Indication | Source |

|---|---|---|---|

| FT-IR | Shift in N-H and C=N stretching frequencies | Coordination of amino and quinoline nitrogen atoms to the metal | bendola.com |

| UV-Vis | Appearance of new absorption bands (MLCT) | Formation of a coordination complex | researchgate.net |

| NMR (for diamagnetic complexes) | Shift in proton/carbon signals near donor atoms | Confirmation of ligand binding sites | mdpi.com |

| Mass Spectrometry | Detection of molecular ion peak corresponding to the complex | Confirmation of metal-ligand stoichiometry | bendola.com |

The process of chelation can significantly enhance the biological activity of a ligand. According to Tweedy's chelation theory, complexation reduces the polarity of the metal ion, which increases the lipophilicity of the entire complex. This enhanced lipophilicity facilitates the diffusion of the complex across the lipid membranes of microorganisms, increasing its bioavailability and potential efficacy. pjmhsonline.com

Complexes of substituted quinolines have demonstrated a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. nih.govresearchgate.net For instance, metal complexes of 5-chloroquinolin-8-ol showed enhanced activity against Gram-positive bacterial strains compared to the free ligand. researchgate.net Similarly, mixed-ligand complexes involving 8-hydroxyquinoline have been evaluated for their activity against Staphylococcus aureus, Escherichia coli, and Candida albicans, with some complexes showing greater inhibitory action than the parent ligand. pjmhsonline.com The enhanced activity is often attributed to the complex's ability to interfere with essential metal-dependent enzymes within the pathogen. scirp.org

Future Research Directions and Therapeutic Potential

Development of Novel Analogs with Enhanced Efficacy and Selectivity

A primary direction for future research lies in the rational design and synthesis of new analogs of 8-Chloroquinolin-5-amine to enhance therapeutic efficacy and selectivity while minimizing toxicity. Structure-activity relationship (SAR) studies are crucial in guiding the modification of the quinoline (B57606) core. For instance, in the context of antimalarial drug development, research has shown that introducing aryl groups at the 5-position of the 8-aminoquinoline (B160924) ring can lead to compounds with significant metabolic stability and potent activity against Plasmodium falciparum, particularly chloroquine-resistant strains.

Key findings from SAR studies on related 8-aminoquinoline derivatives indicate that:

Substituents on the 5-Aryl Ring: The electronic properties of substituents on an aryl ring at the 5-position markedly influence antimalarial activity. Electron-donating groups, such as methoxy (B1213986) or methyl, tend to confer better activity compared to electron-withdrawing groups.

Side Chain Modification: Alterations to the diamine side chain, a common feature in 8-aminoquinoline antimalarials like primaquine (B1584692), can modulate both efficacy and toxicity profiles.

Hybrid Molecules: The creation of hybrid molecules, combining the quinoline scaffold with other pharmacophores, represents a promising strategy. For example, hybrids of 7-chloroquinoline (B30040) with atorvastatin (B1662188) or sulfonamides have been developed to target multiple pathways or enhance activity against resistant organisms. Similarly, combining 8-hydroxyquinoline (B1678124) with ciprofloxacin (B1669076) has yielded hybrids with potent antibacterial activity.

Future efforts will likely focus on creating extensive libraries of this compound derivatives with diverse substitutions at various positions on the quinoline ring and on the amine side chain. These analogs will be screened against a wide range of targets to identify lead compounds with improved potency and better selectivity for cancer cells or microbial pathogens over host cells.

| Derivative Class | Key Structural Modification | Impact on Biological Activity | Reference Compound(s) |

| 5-Aryl-8-aminoquinolines | Introduction of an aryl group at the C5 position. | Increased metabolic stability; enhanced activity against chloroquine-resistant P. falciparum. Activity is modulated by substituents on the aryl ring (electron-donating groups are favorable). | Tafenoquine, Primaquine |

| Bisquinolines | Linking two 7-chloroquinoline units with a heteroalkane diamine chain. | Potent inhibition of hematin (B1673048) polymerization; in vitro IC50 values in the nanomolar range against P. falciparum. | Chloroquine (B1663885) |

| Quinoline-Sulfonamide Hybrids | Covalent linking of a 7-chloroquinoline moiety to a sulfonamide group. | Improved antimicrobial and cytotoxic potential compared to the parent chloroquine molecule. | Chloroquine |

| Indolo[2,3-b]quinolines | Cyclization with an indole (B1671886) moiety. | Selective cytotoxicity against colorectal cancer cell lines by modulating PI3K/AKT/mTOR pathways. | Not Applicable |

Exploration of New Mechanisms of Action

While some mechanisms of action for quinoline derivatives are established, such as the inhibition of heme polymerization by antimalarials like chloroquine, there is significant scope for discovering novel biological targets. The broad bioactivity of this class of compounds suggests that they may interact with multiple cellular pathways.

For example, certain halogenated 8-hydroxyquinoline derivatives exhibit potent antimicrobial activity against drug-sensitive and multidrug-resistant Mycobacterium tuberculosis. The consistent efficacy across resistant strains suggests a mechanism of action that is distinct from existing antituberculosis drugs. It is hypothesized that this activity relates to the compounds' ability to chelate metal ions, thereby depriving the microbes of essential nutrients or inhibiting metalloenzymes. Similarly, the anticancer effects of some 8-hydroxyquinoline derivatives have been linked to the inhibition of the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells. The addition of copper ions has been shown to enhance this inhibitory activity for many derivatives.

Future research should aim to:

Identify Protein Targets: Employ techniques like proteomics and affinity chromatography to identify the specific cellular proteins that derivatives of this compound bind to.

Elucidate Signaling Pathways: Investigate how these compounds modulate key signaling pathways involved in cell proliferation, apoptosis, and microbial survival. For instance, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline has been shown to modulate the PI3K/AKT/mTOR pathway in colorectal cancer cells.

Investigate Metal Chelation: Further explore the role of metal ion chelation in the antimicrobial and anticancer activity of these compounds, characterizing the specific metal complexes formed and their downstream biological effects.

Advanced Computational Modeling for Drug Design and Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process for this compound derivatives. These methods provide valuable insights into SAR and help prioritize the synthesis of the most promising candidates.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish a mathematical relationship between the structural features of quinoline derivatives and their biological activity. This allows for the prediction of the antimicrobial or anticancer potency of novel, unsynthesized compounds, thereby guiding the design of more effective analogs.

Molecular Docking: Docking simulations can predict the binding orientation and affinity of this compound analogs within the active site of a target protein. This is crucial for understanding the molecular basis of their activity and for designing derivatives with improved binding characteristics. For example, docking studies have helped to understand the interaction of quinoline derivatives with targets like the PI3KCA protein in cancer.

Density Functional Theory (DFT): DFT calculations are used to investigate the electronic properties of molecules, such as their molecular electrostatic potential and frontier molecular orbitals (HOMO-LUMO). This information helps to understand the reactivity of the compounds and their potential for non-linear optical (NLO) behavior, which can be relevant for certain applications.

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of the interaction between a ligand and its protein target over time, offering insights into the stability of the drug-receptor complex and the conformational changes that may occur upon binding.

By integrating these computational approaches, researchers can build predictive models to refine the structures of lead compounds, optimizing for potency, selectivity, and pharmacokinetic properties before committing to extensive synthetic work.

Investigation of In Vivo Efficacy and Pharmacokinetics

While in vitro assays are essential for initial screening, the ultimate therapeutic potential of any new this compound analog must be validated through in vivo studies. Promising compounds identified from in vitro screening need to be advanced into animal models of disease to assess their efficacy, toxicity, and pharmacokinetic profiles.

Studies on 5-aryl-8-aminoquinolines have utilized mouse models of malaria (Plasmodium berghei) to evaluate not only the curative and prophylactic activity but also the in vivo toxicity compared to standard drugs like primaquine. A novel piperazine-linked 7-chloroquinoline-triazole conjugate, QP-11, demonstrated significant reduction in parasitemia in P. berghei-infected mice, leading to a complete cure at certain doses with no observed toxicity.

Future research in this area must systematically evaluate:

Efficacy in Animal Models: Test the most promising analogs in relevant animal models for cancer, malaria, and various bacterial infections to confirm that in vitro potency translates to in vivo activity.

Pharmacokinetic (ADME) Profiling: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds. Understanding how a drug is processed by the body is critical for determining its bioavailability and dosing regimen. Microsomal stability assays are an early indicator of a compound's metabolic fate.

Toxicity and Therapeutic Index: Conduct thorough toxicity studies in animals to identify potential side effects and determine the therapeutic index—the ratio between the toxic dose and the therapeutic dose. A high therapeutic index is a key characteristic of a successful drug candidate.

Comprehensive in vivo evaluation is the critical final step in validating the therapeutic potential of novel this compound derivatives and determining their suitability for advancement into clinical development.

Q & A

Q. Key Characterization Methods :

| Technique | Purpose | Critical Parameters |

|---|---|---|

| ¹H/¹³C NMR | Confirm molecular structure | Solvent (CDCl₃/DMSO-d₆), δ (ppm) |

| HPLC | Assess purity (>95%) | C18 column, acetonitrile/water |

| Elemental Analysis | Verify stoichiometry | %C, %H, %N within 0.3% error |

Reference experimental protocols from medicinal chemistry literature for reproducibility .

What spectroscopic techniques are most effective for confirming the structure of this compound?

Basic Research Question

A multi-technique approach is critical:

- NMR Spectroscopy :

- ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (broad singlet, δ ~5 ppm).

- ¹³C NMR: Confirm quinolyl carbons and Cl substitution (C8).

- Mass Spectrometry (MS) : ESI-MS or EI-MS for molecular ion [M+H]⁺ (m/z calculated: 178.6).

- IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-Cl (700–800 cm⁻¹).

Cross-validate data with known spectra of analogous quinoline derivatives .

How can X-ray crystallography using SHELX programs determine the molecular conformation of this compound?

Advanced Research Question

Methodology :

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Solution : SHELXD for phase problem resolution via direct methods.

- Refinement : SHELXL for anisotropic displacement parameters and H-atom placement.

Q. Critical Considerations :

- Twinned Data : Use TWIN/BASF commands in SHELXL for handling crystal twinning.

- Validation : Check R-factor (<5%), residual density, and CIF files with PLATON.

SHELX’s robustness in small-molecule refinement makes it ideal for structural confirmation .

What strategies resolve contradictions in reactivity data of this compound across studies?

Advanced Research Question

- Systematic Replication : Vary solvents (polar vs. nonpolar), temperatures (25–80°C), and catalysts (e.g., Pd vs. Cu).

- Control Experiments : Exclude moisture/oxygen using Schlenk techniques to assess environmental effects.

- Computational Modeling : Apply DFT (B3LYP/6-31G*) to predict reaction pathways and compare with experimental outcomes.

Address discrepancies by aligning experimental conditions with theoretical models .

What are the safety protocols for handling this compound in the lab?

Basic Research Question

- PPE : Gloves (nitrile), lab coat, and safety goggles.

- Ventilation : Use fume hoods for synthesis/purification steps.

- Waste Disposal : Neutralize amine residues with dilute HCl before disposal.

Follow hazard guidelines for chlorinated amines and consult SDS for specific handling .

How to design kinetic studies on this compound’s reactions?

Advanced Research Question

- Stopped-Flow Techniques : Monitor fast reactions (e.g., nucleophilic substitution) in real-time.

- Variable-Temperature NMR : Study activation parameters (ΔH‡, ΔS‡) via Eyring plots.

- Statistical Analysis : Use nonlinear regression (e.g., OriginLab) to fit rate constants (kobs).

Ensure reproducibility by documenting temperature (±0.1°C) and solvent degassing .

How can computational modeling predict degradation pathways of this compound?

Advanced Research Question

- Software : Gaussian or ORCA for calculating bond dissociation energies (BDEs) and transition states.

- Degradation Simulations : Explore hydrolysis (H₂O), oxidation (O₂), and photolysis (UV) pathways.

- Validation : Correlate theoretical half-lives with HPLC-monitored degradation experiments.

Integrate DFT/MD simulations with experimental stability assays .

What methods analyze the electronic properties of this compound for catalytic applications?

Advanced Research Question

- Cyclic Voltammetry : Measure redox potentials (E₁/₂) in acetonitrile (0.1 M TBAPF₆).

- UV-Vis Spectroscopy : Identify charge-transfer transitions (λmax 300–400 nm).

- Mulliken Charges : Compute via DFT to predict nucleophilic/electrophilic sites.

Cross-reference electrochemical data with computational results for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.